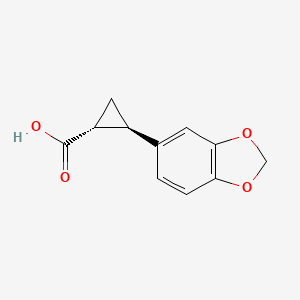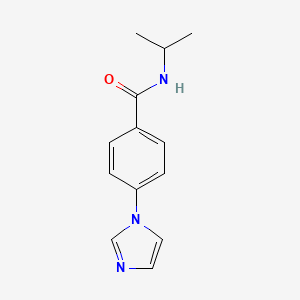![molecular formula C17H16N2O3 B7495969 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B7495969.png)
2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione, also known as TMI or CPTMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione is not fully understood, but it is believed to involve the formation of adducts with thiol-containing biomolecules, such as glutathione, which can lead to changes in cellular signaling pathways and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione has been shown to have various biochemical and physiological effects, including the ability to induce cell cycle arrest and apoptosis in cancer cells, as well as the ability to selectively target thiol-containing biomolecules in living cells. 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione has also been shown to have low toxicity in vitro and in vivo, making it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione is its high selectivity for thiol-containing biomolecules, which makes it a useful tool for studying cellular signaling pathways and biomolecule interactions. 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione also has low toxicity, making it a safe compound for use in vitro and in vivo experiments. However, one limitation of 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione research, including the development of more efficient synthesis methods, the exploration of its potential as an anticancer agent, and the development of new applications for 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione in imaging and biomolecule detection. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione and its potential applications in various fields.
In conclusion, 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione is a promising chemical compound with potential applications in various scientific research fields. Its high selectivity for thiol-containing biomolecules, low toxicity, and potential as an anticancer agent make it a valuable tool for further research. However, more research is needed to fully understand its mechanism of action and explore its potential applications in imaging and biomolecule detection.
Méthodes De Synthèse
2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione can be synthesized using various methods, including the reaction of 1,3-dioxoisoindoline with 3-(1,2,5-trimethylpyrrol-3-yl)acrylic acid, followed by decarboxylation. Another method involves the reaction of 1,3-dioxoisoindoline with 3-(1,2,5-trimethylpyrrol-3-yl)propionic acid, followed by decarboxylation and cyclization. These methods yield 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione with high purity and yield.
Applications De Recherche Scientifique
2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione has shown potential in various scientific research applications, including as a fluorescent probe for imaging, a building block for the synthesis of other compounds, and as a potential anticancer agent. 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione has been used as a fluorescent probe for imaging of living cells due to its high quantum yield and selectivity for thiol-containing biomolecules. 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione has also been used as a building block for the synthesis of other compounds, including fluorescent dyes and metal complexes. In addition, 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione has shown potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-8-14(11(2)18(10)3)15(20)9-19-16(21)12-6-4-5-7-13(12)17(19)22/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKEXVNHCSLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B7495901.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3,3-dimethylbutan-1-one](/img/structure/B7495918.png)

![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7495932.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7495938.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B7495952.png)
![7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B7495976.png)
![2-[3-(2,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7495983.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7495984.png)
![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![1-(2,4-Difluorophenyl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B7495997.png)